

Zosuquidar: A Comprehensive Clinical Trial History in Oncology

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

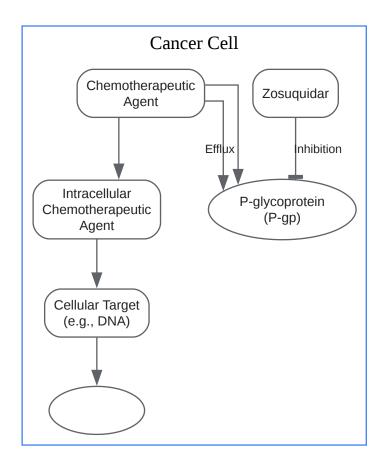
Introduction

Zosuquidar (LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer.[1][2] Overexpression of P-gp, encoded by the MDR1 gene, leads to the active efflux of a wide range of chemotherapeutic agents from cancer cells, diminishing their efficacy.[2][3] **Zosuquidar** was developed to counteract this mechanism and restore chemosensitivity in resistant tumors.[2][4] This technical guide provides a detailed history of the clinical trials of **zosuquidar**, summarizing key quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action: P-glycoprotein Inhibition

Zosuquidar functions as a competitive inhibitor of P-glycoprotein, binding with high affinity to the transporter's drug-binding site.[2][5] This prevents the efflux of chemotherapeutic substrates, leading to their increased intracellular accumulation and restored cytotoxic activity. [2][3] Unlike earlier P-gp inhibitors, **zosuquidar** exhibits high specificity for P-gp with minimal inhibition of other MDR proteins like MRP1 and MRP2.[1][6]





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Figure 1: Zosuquidar's Mechanism of Action.

Clinical Trials Overview

Zosuquidar has been investigated in numerous clinical trials across different phases and cancer types, including both solid tumors and hematological malignancies. The primary focus of its development was on overcoming P-gp-mediated resistance in acute myeloid leukemia (AML).

Phase I Clinical Trials

Initial Phase I studies aimed to determine the safety, tolerability, pharmacokinetics, and pharmacodynamics of **zosuquidar**, both as a single agent and in combination with chemotherapy. These trials explored both oral and intravenous formulations.

Table 1: Summary of Key Phase I Clinical Trials

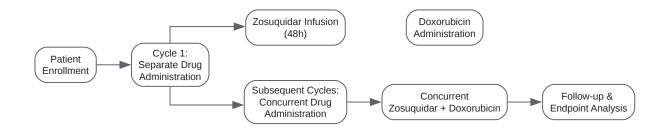


Trial Identifier/Refer ence	Cancer Type(s)	Zosuquidar Formulation	Combination Agent(s)	Key Findings
Rubin EH, et al. (2002)[7]	Advanced non- hematological malignancies	Oral	Doxorubicin	Dose-limiting toxicity was neurotoxicity (cerebellar dysfunction, hallucinations). MTD established at 300 mg/m² every 12 hours for 4 days. No significant effect on doxorubicin pharmacokinetic s.[7]
Sandler A, et al. (2004)[8][9]	Advanced malignancies	Intravenous	Doxorubicin	IV zosuquidar was well-tolerated with minimal toxicity. No dose-limiting toxicity was observed up to 640 mg/m². A modest increase in doxorubicin exposure was noted at higher zosuquidar doses.[8][9]
Gerrard, G. et al. (2002)[10]	Acute Myeloid Leukemia (AML)	Intravenous	Daunorubicin, Cytarabine	Co- administration inhibited P-gp efflux activity in leukemic cells,



suggesting reversal of drug resistance.[10]

- Patient Population: Patients with advanced malignancies who provided written informed consent.[8][9]
- Study Design: Dose-escalation study with cohorts of three patients.[8][9]
- Treatment Regimen:
 - Cycle 1: **Zosuquidar** and doxorubicin administered separately.[8][9]
 - Subsequent Cycles: Zosuquidar and doxorubicin administered concurrently.[8][9]
 - Zosuquidar Administration: Continuous intravenous infusion over 48 hours.[8][9]
 - Doxorubicin Doses: 45, 60, and 75 mg/m².[8][9]
- Endpoints: Safety, tolerability, pharmacokinetics of zosuquidar and doxorubicin, and P-gp inhibition in surrogate assays.[8][9]



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Figure 2: Workflow of a Phase I Zosuquidar Trial.

Phase II Clinical Trials

Phase II studies were designed to evaluate the efficacy of **zosuquidar** in combination with standard chemotherapy in specific cancer types known to express P-gp.



Table 2: Summary of Key Phase II Clinical Trials



Trial Identifier/Refer ence	Cancer Type	Zosuquidar Formulation	Combination Agent(s)	Key Findings
Phase I/II Trial[11]	Non-Hodgkin's Lymphoma	Oral	СНОР	Zosuquidar could be safely administered with CHOP. Minimal toxicity and no significant enhancement of CHOP-related toxicity were observed.[11]
Randomized Phase II Trial[12]	Metastatic or Locally Recurrent Breast Cancer	Oral	Docetaxel	The combination of zosuquidar and docetaxel was safe. However, there was no improvement in progression-free survival, overall survival, or response rate compared to docetaxel plus placebo.[12]
Cripe LD, et al. (2006)[13]	Acute Myeloid Leukemia (AML) in Older Patients	Intravenous	Daunorubicin, Cytarabine	The 72-hour continuous IV infusion of zosuquidar was well-tolerated and achieved sustained P-gp inhibition.



Preliminary
evidence of
clinical benefit in
P-gp positive
patients was
observed.[13]

- Patient Population: Patients with untreated non-Hodgkin's lymphoma.
- Study Design: Dose-escalation of **zosuquidar** with a constant CHOP regimen.
- Treatment Regimen:
 - **Zosuquidar** Administration: Oral doses increased from 200 to 500 mg per dose.
 - CHOP Regimen: Standard doses of cyclophosphamide, doxorubicin, vincristine, and prednisone.
- Endpoints: Safety, tolerability, pharmacokinetics of **zosuquidar**, doxorubicin, and vincristine.

Phase III Clinical Trial

The most definitive evaluation of **zosuquidar**'s clinical utility was a large, randomized, placebocontrolled Phase III trial in older patients with newly diagnosed AML.

Table 3: ECOG 3999 - Phase III Trial in AML



Trial Identifier	NCT00046930[14][15]		
Patient Population	449 adults older than 60 years with newly diagnosed AML or high-risk myelodysplastic syndrome.[14][15]		
Study Design	Randomized, placebo-controlled, double-blind trial.[14][15]		
Treatment Arms	 Zosuquidar (550 mg) + conventional-dose cytarabine and daunorubicin.[14] 2. Placebo + conventional-dose cytarabine and daunorubicin. [14] 		
Primary Endpoint	Overall Survival.[14]		
Results	No significant improvement in overall survival was observed in the zosuquidar arm compared to the placebo arm.[14][15]		
Median Overall Survival	7.2 months (zosuquidar) vs. 9.4 months (placebo) (p=0.281).[14]		
Remission Rate	51.9% (zosuquidar) vs. 48.9% (placebo).[14]		
Conclusion	Zosuquidar did not improve the outcome of older patients with newly diagnosed AML, possibly due to the presence of P-gp independent mechanisms of resistance.[14][15]		

Discontinuation of Development for AML

Following the negative results of the ECOG 3999 Phase III trial, the development of **zosuquidar** for the treatment of AML was discontinued in 2010.[4] The trial's outcome suggested that while **zosuquidar** effectively inhibited P-gp, other resistance mechanisms likely played a more significant role in the poor prognosis of this patient population.[14][15]

Conclusion



The clinical development of **zosuquidar** represents a significant effort to overcome multidrug resistance in cancer. While early-phase trials demonstrated that **zosuquidar** could be safely administered and effectively inhibit P-glycoprotein, the pivotal Phase III trial in AML failed to show a clinical benefit. This underscores the complexity of drug resistance in cancer and highlights the importance of targeting multiple resistance pathways simultaneously. The extensive data gathered from the **zosuquidar** clinical trials continue to provide valuable insights for the development of new strategies to combat multidrug resistance in oncology.

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